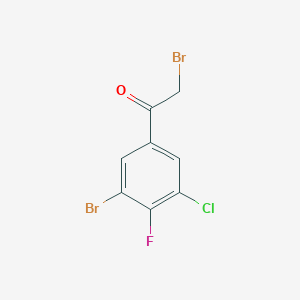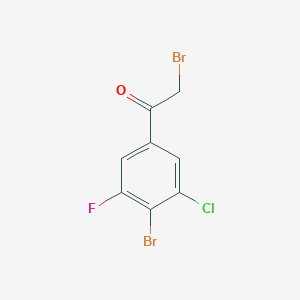
7-Bromo-1-benzothiophene-2-carbonyl chloride
Descripción general
Descripción
7-Bromo-1-benzothiophene-2-carbonyl chloride (7-BBT-2-Cl) is a brominated benzo-thiophene derivative that has been studied for its potential use in a variety of applications in synthetic chemistry, biochemistry, and pharmacology. It is a white crystalline solid that has a melting point of 136°C and a boiling point of 255°C. 7-BBT-2-Cl is one of the most widely used reagents in synthetic organic chemistry and is used in a variety of reactions, including Friedel-Crafts alkylation, nucleophilic substitution, and reductive amination. In addition, 7-BBT-2-Cl has been studied for its potential use in the synthesis of a variety of biologically active compounds, such as antibiotics, antifungal agents, and anticancer agents.
Aplicaciones Científicas De Investigación
Synthesis Methods and Modifications
- The compound has been utilized in synthesis methods. For example, an efficient method for the synthesis of benzothiophene oxides from related compounds using thionyl chloride as a source for the sulfinyl group has been developed. This method allows for selective synthesis of benzothiophenes by adjusting the amount of thionyl chloride, demonstrating the versatility of these compounds in chemical synthesis (Uchida, Kinoshita, & Miura, 2020).
Chemical Reactions and Properties
- The compound is involved in various chemical reactions, such as bromocyclization processes leading to polyhalogenated platforms. These processes facilitate the creation of libraries of stereo-defined substituted benzothiophenes, highlighting its role in the development of molecular tools (Zhao, Alami, & Provot, 2017).
- The steric effect of halogen substitution in related benzothiophene compounds has been studied, indicating the impact of molecular modifications on the properties and performance of these compounds in various applications, such as organic semiconductors (Kadoya et al., 2020).
Material Science and Electronics
- In material science, particularly in the field of organic electronics, derivatives of benzothiophene, similar to 7-Bromo-1-benzothiophene-2-carbonyl chloride, have been explored for their potential as components in high-performance organic thin-film transistors. The crystal structure analysis of these compounds reveals properties conducive to semiconducting performance (Minemawari et al., 2014).
Catalysis and Synthesis
- Catalytic methods involving the use of palladium and related compounds for the synthesis of thioesters highlight the role of this compound in facilitating chemical transformations. This demonstrates its importance in synthetic chemistry and catalysis (Burhardt, Ahlburg, & Skrydstrup, 2014).
Mecanismo De Acción
Target of Action
The primary targets of 7-Bromo-1-benzothiophene-2-carbonyl chloride are currently unknown. This compound is a relatively new chemical entity and research into its specific targets is ongoing .
Mode of Action
It’s known that benzofuran derivatives, which are structurally similar to this compound, have shown significant anticancer activities . They inhibit cell growth in different types of cancer cells
Biochemical Pathways
Benzofuran derivatives have been found to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that the compound may affect multiple biochemical pathways, leading to a variety of downstream effects.
Pharmacokinetics
As a result, its impact on bioavailability is currently unknown .
Result of Action
Based on the known activities of similar compounds, it may have potential anticancer effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, it is known to be moisture sensitive . Exposure to moist air or water can cause it to react violently, liberating toxic gas . Therefore, it should be stored and handled under dry conditions to maintain its stability and efficacy .
Propiedades
IUPAC Name |
7-bromo-1-benzothiophene-2-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4BrClOS/c10-6-3-1-2-5-4-7(9(11)12)13-8(5)6/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNEHTZMCHNATBL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)SC(=C2)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4BrClOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![7-(Trifluoromethyl)-[1,2,4]triazolo-[4,3-a]pyridin-3(2H)-one](/img/structure/B1411068.png)





